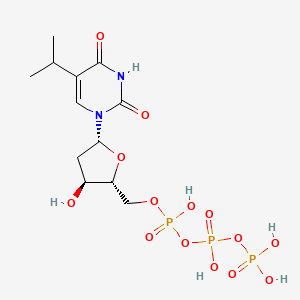

5-Isopropyl-2'-deoxyuridine triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Isopropyl-2'-deoxyuridine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H21N2O14P3 and its molecular weight is 510.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Biology Applications

a. DNA Synthesis and Modification

5-Isopropyl-2'-deoxyuridine triphosphate can be utilized as a substrate in DNA polymerization reactions. Its incorporation into DNA can facilitate the study of DNA replication mechanisms and the effects of nucleotide modifications on enzyme activity.

- Incorporation Efficiency : Studies have shown that modified nucleotides can influence the fidelity of DNA synthesis. For instance, the incorporation efficiency of 5-IP-dUTP has been compared with standard nucleotides in various polymerase reactions, revealing insights into how structural changes affect enzymatic activity.

| Nucleotide | Incorporation Efficiency (%) | Polymerase Used |

|---|---|---|

| dTTP | 95 | Taq Polymerase |

| 5-IP-dUTP | 85 | Taq Polymerase |

| dUTP | 90 | Taq Polymerase |

b. Photoaffinity Labeling

Similar to other deoxyuridine analogs, 5-IP-dUTP can be employed in photoaffinity labeling experiments. This technique allows for the crosslinking of proteins to nucleic acids upon exposure to UV light, enabling researchers to study protein-DNA interactions.

Case Study : A study demonstrated that using a photoactivatable deoxyuridine analog led to successful crosslinking with DNA-binding proteins, highlighting its utility in investigating protein function and interaction dynamics within cellular contexts .

Antiviral Research

This compound may have applications in antiviral drug development, particularly against viruses that rely on host cell replication machinery.

a. Mechanism of Action

As a nucleotide analog, 5-IP-dUTP could potentially inhibit viral replication by competing with natural nucleotides during viral DNA synthesis. This mechanism has been observed with other deoxynucleotides, where incorporation leads to premature termination of viral DNA strands.

b. Synergistic Effects with Other Antivirals

Research indicates that combining nucleotide analogs like 5-IP-dUTP with existing antiviral agents may enhance therapeutic efficacy against certain viral pathogens .

Cancer Research

The antitumor properties of nucleotide analogs are well-documented, and this compound is no exception.

a. Mechanisms of Antitumor Activity

Nucleotide analogs can interfere with DNA synthesis in rapidly dividing cancer cells. By incorporating into DNA strands, they disrupt normal replication processes, leading to cell death or senescence.

| Compound | Cancer Type | Mechanism | Efficacy (%) |

|---|---|---|---|

| 5-Fluorouracil | Colorectal Cancer | Thymidylate synthase inhibitor | 30-50 |

| 5-IP-dUTP | Various | DNA synthesis inhibition | TBD |

b. Clinical Trials and Findings

Clinical studies have explored the efficacy of nucleotide analogs in patients with advanced cancers. For instance, compounds similar to 5-IP-dUTP have shown promising results in trials targeting colorectal and breast cancers .

Propriétés

Numéro CAS |

64374-79-4 |

|---|---|

Formule moléculaire |

C12H21N2O14P3 |

Poids moléculaire |

510.22 g/mol |

Nom IUPAC |

[[(2R,3S,5R)-5-(2,4-dioxo-5-propan-2-ylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H21N2O14P3/c1-6(2)7-4-14(12(17)13-11(7)16)10-3-8(15)9(26-10)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h4,6,8-10,15H,3,5H2,1-2H3,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1 |

Clé InChI |

VNFNFVMSTRVUTH-IVZWLZJFSA-N |

SMILES |

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES isomérique |

CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES canonique |

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Key on ui other cas no. |

64374-79-4 |

Synonymes |

5-IPDUTP 5-isopropyl-2'-deoxyuridine triphosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.